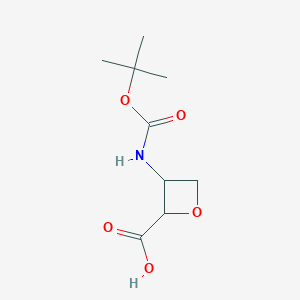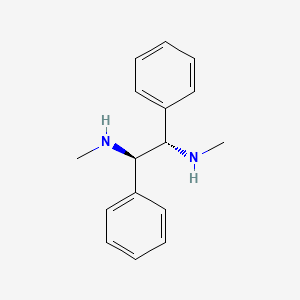
(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is a chiral diamine compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two phenyl groups and two methyl groups attached to the nitrogen atoms, making it a versatile molecule for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine typically involves the use of chiral starting materials and catalysts to ensure the desired stereochemistry. One common method involves the hydrogenation of a precursor compound in the presence of a palladium catalyst. This method ensures high enantiomeric purity and yield .
Industrial Production Methods
Industrial production of this compound often employs large-scale hydrogenation processes using palladium or other suitable catalysts. The process is optimized for high yield and purity, making it suitable for commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Reduction reactions can convert it into simpler amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include imines, reduced amines, and substituted derivatives, depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is used as a chiral ligand in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds .
Biology
In biological research, this compound is used to study enzyme mechanisms and interactions due to its chiral nature. It serves as a model compound for understanding the behavior of chiral molecules in biological systems .
Medicine
Its ability to interact with specific molecular targets makes it a candidate for developing new therapeutic agents .
Industry
Industrially, this compound is used in the production of fine chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mécanisme D'action
The mechanism of action of (1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing the activity of the target molecule. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparaison Avec Des Composés Similaires
Similar Compounds
(1R,2S)-1-Amino-2-indanol: Another chiral diamine with similar applications in asymmetric synthesis and biological research.
(1R,2S)-2-Amino-1,2-diphenylethanol: A related compound with similar chemical properties and applications.
Uniqueness
(1R,2S)-N1,N2-Dimethyl-1,2-diphenylethane-1,2-diamine is unique due to its specific chiral configuration and the presence of two phenyl groups. This configuration provides distinct reactivity and selectivity in chemical reactions, making it valuable for specialized applications in various fields .
Propriétés
Formule moléculaire |
C16H20N2 |
|---|---|
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
(1R,2S)-N,N'-dimethyl-1,2-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C16H20N2/c1-17-15(13-9-5-3-6-10-13)16(18-2)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16+ |
Clé InChI |
BTHYVQUNQHWNLS-IYBDPMFKSA-N |
SMILES isomérique |
CN[C@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NC |
SMILES canonique |
CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



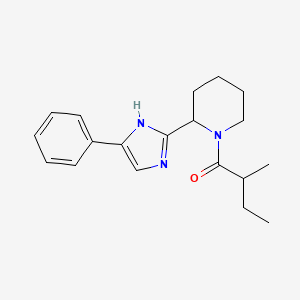

![O5-Tert-butyl O3-methyl 6,7-dihydro-4H-pyrazolo[1,5-A]pyrazine-3,5-dicarboxylate](/img/structure/B12959069.png)
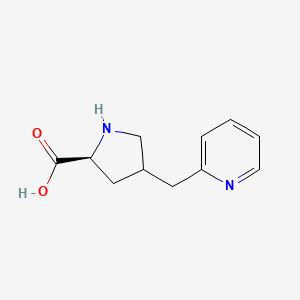
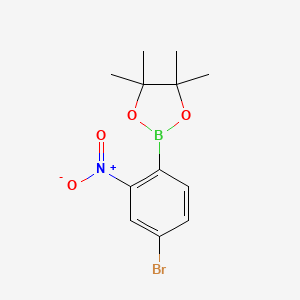
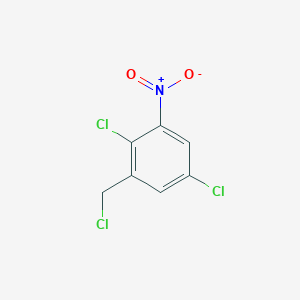

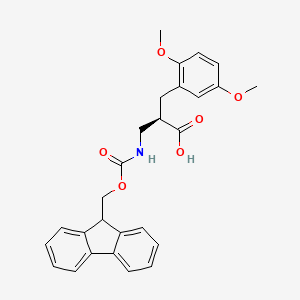
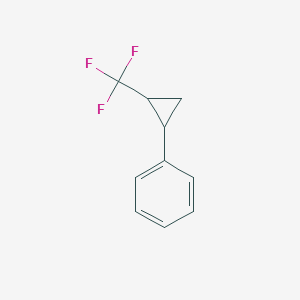
![N-[4-(acetylamino)phenyl]glycinamide](/img/structure/B12959110.png)

